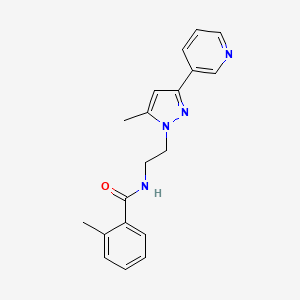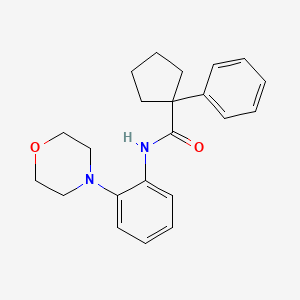![molecular formula C17H23F3N2O3 B2770497 2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1025773-21-0](/img/structure/B2770497.png)
2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HTB or HATU, and it is commonly used as a coupling reagent in peptide synthesis.
Scientific Research Applications
Improved Access to Quinolinones
Marull et al. (2004) discussed the condensation of anilines with Et 4,4,4-trifluoroacetoacetate to afford 4,4,4-trifluoro-3-oxobutaneanilides, precursors to quinolinones, through a process that can be optimized by adding water to the reaction mix while removing ethanol by distillation. This methodology is essential for synthesizing complex fluorinated compounds, which are valuable in pharmaceutical and material sciences (Marull, Lefebvre, & Schlosser, 2004).
Hydroxylation and N-iodophenylation of N-arylamides
Itoh et al. (2002) explored the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to the introduction of a hydroxy group or an N-iodophenyl group depending on the substituents on the anilide. This work highlights the versatility of anilides in organic synthesis, allowing for functional group transformations that are significant in the development of new chemical entities (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Perfluoro-tert-butyl Hydroxyproline in 19F NMR
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, demonstrating their application in 19F NMR for sensitive detection in peptides. The unique conformational preferences of these amino acids make them valuable tools in probing the structure of peptides and proteins, offering insights into their three-dimensional structure and interactions (Tressler & Zondlo, 2014).
Enantiomerically Pure Hydroxy-butanoic Acid Derivatives
Gautschi, Schweizer, and Seebach (1994) developed a method to prepare enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, showcasing the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and material science (Gautschi, Schweizer, & Seebach, 1994).
Supramolecular Hydrogels with Controlled Stability
Wu et al. (2007) discussed the formation of supramolecular hydrogels from simple building units, demonstrating the ability to control gel structure and stability through molecular assembly. This research is particularly relevant to the development of novel biomaterials for drug delivery and tissue engineering (Wu, Tang, Chen, Yan, Li, & Wang, 2007).
properties
IUPAC Name |
2-(hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3/c1-2-3-4-5-9-21-14(16(24)25)11-15(23)22-13-8-6-7-12(10-13)17(18,19)20/h6-8,10,14,21H,2-5,9,11H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDYCJCZJDCQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)




![N'-[4-(4-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2770426.png)

![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)


![5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide](/img/structure/B2770434.png)

